molecular formula C8H12O4 B14679399 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione CAS No. 37749-63-6

4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione

Cat. No.: B14679399
CAS No.: 37749-63-6
M. Wt: 172.18 g/mol
InChI Key: UEQAJYHQTVEWLA-UHFFFAOYSA-N
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Description

4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is an organic compound with the molecular formula C8H12O4 It is a cyclic peroxide and is known for its unique structure, which includes two peroxide groups within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione typically involves the reaction of acetone with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include low temperatures to stabilize the peroxide groups and prevent decomposition.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of stabilizers and inhibitors is common to prevent unwanted side reactions and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The peroxide groups can participate in oxidation reactions, often leading to the formation of more stable oxygen-containing compounds.

    Reduction: Reduction of the peroxide groups can yield alcohols or other reduced species.

    Substitution: The compound can undergo substitution reactions where one or more of the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.

    Medicine: Research into its potential as an antimicrobial agent is ongoing, given its peroxide structure.

    Industry: It is used in the production of polymers and other materials where controlled oxidation is required.

Mechanism of Action

The mechanism by which 4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione exerts its effects is primarily through its peroxide groups. These groups can generate reactive oxygen species (ROS) under certain conditions, leading to oxidative reactions. The molecular targets and pathways involved include various enzymes and cellular components that interact with ROS, leading to oxidative stress or other biochemical changes.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethyl-1,2-dioxane: Similar in structure but lacks the peroxide groups.

    1,4-Dioxane-2,5-dione, 3,6-dimethyl-: Another cyclic peroxide with different substituents.

    1,2,4,5-Tetroxane, 3,3,6,6-tetramethyl-: Contains multiple peroxide groups but in a different arrangement.

Uniqueness

4,4,6,6-Tetramethyl-1,2-dioxane-3,5-dione is unique due to its specific arrangement of peroxide groups within a six-membered ring. This structure imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

37749-63-6

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

IUPAC Name

4,4,6,6-tetramethyldioxane-3,5-dione

InChI

InChI=1S/C8H12O4/c1-7(2)5(9)8(3,4)12-11-6(7)10/h1-4H3

InChI Key

UEQAJYHQTVEWLA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(OOC1=O)(C)C)C

Origin of Product

United States

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